molecular formula C11H15BrO2 B1627380 1-(Bromomethyl)-3,5-diethoxybenzene CAS No. 238405-74-8

1-(Bromomethyl)-3,5-diethoxybenzene

Cat. No.: B1627380
CAS No.: 238405-74-8
M. Wt: 259.14 g/mol
InChI Key: HSTNPLPOTDVPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3,5-diethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the 1-position and two ethoxy groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-diethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-diethoxytoluene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,5-diethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: 3,5-diethoxybenzoic acid.

    Reduction: 3,5-diethoxytoluene.

Scientific Research Applications

1-(Bromomethyl)-3,5-diethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-diethoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a transition state and subsequent release of the bromide ion.

Comparison with Similar Compounds

    1-(Chloromethyl)-3,5-diethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-ethoxybenzene: Similar structure but with only one ethoxy group at the 4-position.

    1-(Bromomethyl)-3,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness: 1-(Bromomethyl)-3,5-diethoxybenzene is unique due to the presence of both bromomethyl and ethoxy groups, which confer specific reactivity and solubility properties. The ethoxy groups increase the compound’s lipophilicity, making it more soluble in organic solvents, while the bromomethyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

1-(bromomethyl)-3,5-diethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTNPLPOTDVPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593620
Record name 1-(Bromomethyl)-3,5-diethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238405-74-8
Record name 1-(Bromomethyl)-3,5-diethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3,5-diethoxybenzene
Reactant of Route 2
1-(Bromomethyl)-3,5-diethoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-3,5-diethoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-3,5-diethoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-3,5-diethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-3,5-diethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.